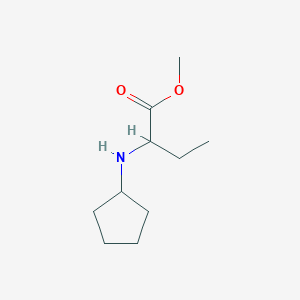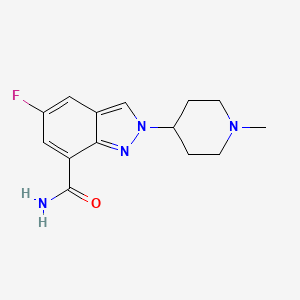
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and process intensification to enhance the efficiency of the synthetic process .
Análisis De Reacciones Químicas
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired reaction outcomes .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-indazole-7-carboxamide can be compared with other similar compounds, such as:
5-Fluoro-2-(1-methyl-4-piperidinyl)-1H-indazole-7-carboxamide: This compound has a similar structure but differs in the position of the fluorine atom.
2-(1-Methyl-4-piperidinyl)-2H-indazole-7-carboxamide: This compound lacks the fluorine atom, which may result in different biological activities and properties.
5-Fluoro-2-(1-methyl-4-piperidinyl)-2H-benzimidazole-7-carboxamide: This compound has a benzimidazole core instead of an indazole core, leading to different chemical and biological properties
Propiedades
Fórmula molecular |
C14H17FN4O |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
5-fluoro-2-(1-methylpiperidin-4-yl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H17FN4O/c1-18-4-2-11(3-5-18)19-8-9-6-10(15)7-12(14(16)20)13(9)17-19/h6-8,11H,2-5H2,1H3,(H2,16,20) |
Clave InChI |
NATZVWIJAFZCRP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


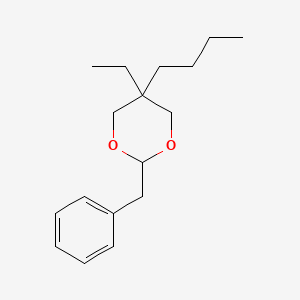

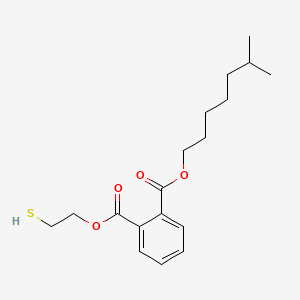
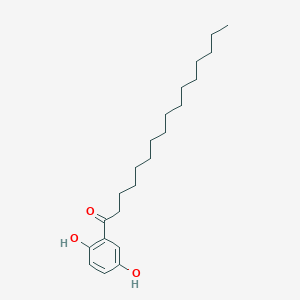
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
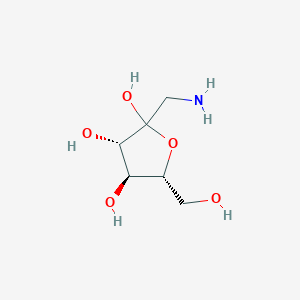
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
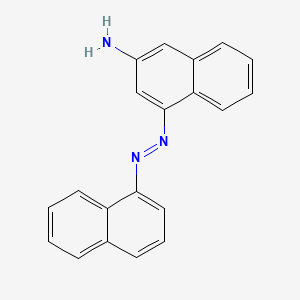



![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
